Cas no 2248349-55-3 (Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate)
Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate
- Z3400585902
- rac-tert-butyl (3R,7R)-7-hydroxy-1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
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- Inchi: 1S/C10H17NO4/c1-9(2,3)15-8(13)11-4-7(12)10(5-11)6-14-10/h7,12H,4-6H2,1-3H3/t7-,10-/m1/s1
- InChI Key: BHQIEHCSFGYEJA-GMSGAONNSA-N
- SMILES: O1C[C@]21CN(C(=O)OC(C)(C)C)C[C@H]2O
Computed Properties
- Exact Mass: 215.11575802 g/mol
- Monoisotopic Mass: 215.11575802 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 215.25
- XLogP3: -0.2
- Topological Polar Surface Area: 62.3
Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6498530-0.05g |
rac-tert-butyl (3R,7R)-7-hydroxy-1-oxa-5-azaspiro[2.4]heptane-5-carboxylate |
2248349-55-3 | 95% | 0.05g |
$315.0 | 2023-07-10 | |
| Enamine | EN300-6498530-0.1g |
rac-tert-butyl (3R,7R)-7-hydroxy-1-oxa-5-azaspiro[2.4]heptane-5-carboxylate |
2248349-55-3 | 95% | 0.1g |
$470.0 | 2023-07-10 | |
| Enamine | EN300-6498530-0.25g |
rac-tert-butyl (3R,7R)-7-hydroxy-1-oxa-5-azaspiro[2.4]heptane-5-carboxylate |
2248349-55-3 | 95% | 0.25g |
$672.0 | 2023-07-10 | |
| Enamine | EN300-6498530-0.5g |
rac-tert-butyl (3R,7R)-7-hydroxy-1-oxa-5-azaspiro[2.4]heptane-5-carboxylate |
2248349-55-3 | 95% | 0.5g |
$1058.0 | 2023-07-10 | |
| Enamine | EN300-6498530-1.0g |
rac-tert-butyl (3R,7R)-7-hydroxy-1-oxa-5-azaspiro[2.4]heptane-5-carboxylate |
2248349-55-3 | 95% | 1.0g |
$1357.0 | 2023-07-10 | |
| Enamine | EN300-6498530-2.5g |
rac-tert-butyl (3R,7R)-7-hydroxy-1-oxa-5-azaspiro[2.4]heptane-5-carboxylate |
2248349-55-3 | 95% | 2.5g |
$2660.0 | 2023-07-10 | |
| Enamine | EN300-6498530-5.0g |
rac-tert-butyl (3R,7R)-7-hydroxy-1-oxa-5-azaspiro[2.4]heptane-5-carboxylate |
2248349-55-3 | 95% | 5.0g |
$3935.0 | 2023-07-10 | |
| Enamine | EN300-6498530-10.0g |
rac-tert-butyl (3R,7R)-7-hydroxy-1-oxa-5-azaspiro[2.4]heptane-5-carboxylate |
2248349-55-3 | 95% | 10.0g |
$5837.0 | 2023-07-10 | |
| Aaron | AR028Q0A-50mg |
rac-tert-butyl(3R,7R)-7-hydroxy-1-oxa-5-azaspiro[2.4]heptane-5-carboxylate |
2248349-55-3 | 95% | 50mg |
$459.00 | 2023-12-15 | |
| Aaron | AR028Q0A-100mg |
rac-tert-butyl(3R,7R)-7-hydroxy-1-oxa-5-azaspiro[2.4]heptane-5-carboxylate |
2248349-55-3 | 95% | 100mg |
$672.00 | 2023-12-15 |
Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate
Research Brief on Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate (CAS: 2248349-55-3)
The compound Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate (CAS: 2248349-55-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic structure is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have highlighted its potential as a versatile building block for the development of novel therapeutics.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic utility of this compound in the preparation of gamma-aminobutyric acid (GABA) receptor modulators. The study demonstrated that the spirocyclic framework of Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate provides structural rigidity, which is crucial for enhancing binding affinity to GABA-A receptors. The compound's chiral centers at the 3R and 4R positions were found to significantly influence the stereoselectivity of downstream derivatives, leading to improved pharmacological profiles.
Another notable application of this compound was reported in a 2024 Nature Communications article, where it served as a precursor for the synthesis of spirocyclic β-lactam antibiotics. The researchers utilized the hydroxyl group at the 4-position to introduce various side chains, resulting in analogs with potent activity against multidrug-resistant bacterial strains. The study emphasized the compound's role in addressing the growing challenge of antibiotic resistance, particularly in Gram-negative pathogens.
From a synthetic chemistry perspective, recent advancements in the scalable production of Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate have been achieved through asymmetric catalytic methods. A 2023 Organic Process Research & Development paper detailed an efficient enantioselective synthesis route using chiral palladium catalysts, achieving >99% enantiomeric excess (ee) and yields exceeding 85%. This development is particularly significant for industrial-scale applications, as it addresses previous challenges in stereocontrol and cost-effectiveness.
In the realm of drug discovery, computational studies have revealed interesting insights into the molecular interactions of derivatives based on this scaffold. Molecular docking simulations published in a 2024 ACS Chemical Biology study showed that the spirocyclic core facilitates unique binding modes with protein targets, particularly through its ability to adopt both lipophilic and hydrophilic conformations. This property makes it valuable for designing drugs with improved blood-brain barrier penetration, a critical factor in CNS drug development.
The safety profile and pharmacokinetic properties of Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate derivatives have also been investigated. Recent preclinical studies indicate that the scaffold generally exhibits favorable metabolic stability and low toxicity, though specific modifications can significantly alter these parameters. Researchers are currently exploring structure-activity relationships to optimize the balance between efficacy and safety for various therapeutic applications.
Looking forward, the versatility of Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate continues to inspire innovative research directions. Current investigations include its potential in PROTAC (proteolysis targeting chimera) design, where the spirocyclic structure may provide optimal linker geometry for targeted protein degradation. Additionally, its application in peptide mimetics and as a scaffold for covalent inhibitors represents promising areas for future development in the pharmaceutical industry.
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